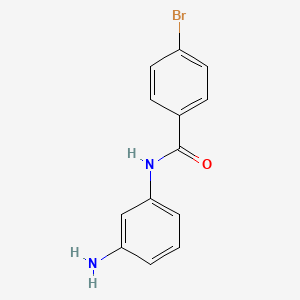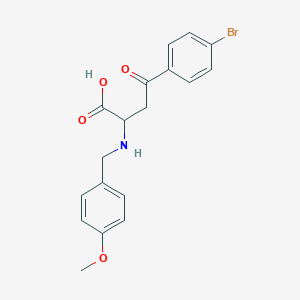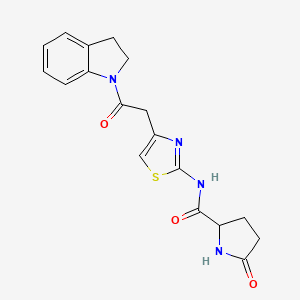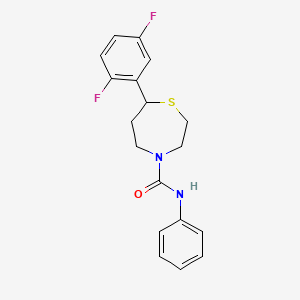![molecular formula C21H18FN3 B2595857 4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline CAS No. 618400-26-3](/img/structure/B2595857.png)
4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic route for this exact compound, it likely includes reactions such as aryl halide coupling , amine substitution , and fluorination . Researchers have successfully prepared similar analogs using various methodologies .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including compounds similar to 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline, have been reported to exhibit antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of indole compounds allow them to bind with high affinity to multiple receptors, which can be advantageous in developing new antiviral agents.
Anti-inflammatory Activity
The indole nucleus is present in various bioactive compounds that demonstrate significant anti-inflammatory effects. Analogues of indole have been synthesized and assessed for their COX-2 inhibitory activity, which is a key target in the treatment of inflammation . The addition of substituents such as the 4-fluoro group may enhance the compound’s biological activity.
Anticancer Activity
Indole derivatives are known to possess anticancer activities. The indole scaffold is found in many synthetic drug molecules, which have been valuable in cancer treatment. The diverse biological activities of these compounds, including their interaction with cellular receptors, make them potential candidates for anticancer drug development .
Anti-HIV Activity
Research has shown that indole derivatives can be effective against HIV-1 and HIV-2 strains. Molecular docking studies of novel indolyl derivatives have been performed to evaluate their potential as anti-HIV agents . The ability to inhibit HIV replication in acutely infected cells is a promising application for indole-based compounds.
Antioxidant Activity
Indole derivatives also exhibit antioxidant properties. The indole ring system’s ability to donate electrons and act as a free radical scavenger makes it a valuable pharmacophore in the development of antioxidant therapies . This activity is crucial in preventing oxidative stress-related diseases.
Antimicrobial Activity
The indole core structure is effective against a broad spectrum of microbes. Indole-based compounds have been synthesized to target various bacterial and fungal pathogens. Their antimicrobial activity is particularly important in the era of increasing antibiotic resistance .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline It’s known that indole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, a protein that is crucial for cell division .
Biochemical Pathways
The exact biochemical pathways affected by 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline Indole derivatives are known to influence a broad range of biological pathways due to their interaction with multiple receptors . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, affecting the cell cycle and leading to cell apoptosis .
Result of Action
The molecular and cellular effects of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline It’s known that some indole derivatives can induce cell apoptosis, arrest cells in the g2/m phase of the cell cycle, and inhibit the polymerization of tubulin . These effects can lead to the death of cancer cells, providing potential therapeutic benefits.
Eigenschaften
IUPAC Name |
4-fluoro-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3/c1-14-20(18-6-2-3-7-19(18)24-14)21(15-5-4-12-23-13-15)25-17-10-8-16(22)9-11-17/h2-13,21,24-25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHFKMWJGJFWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2595774.png)


![4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2595777.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2595784.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pent-4-enamide](/img/structure/B2595791.png)


![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2595796.png)
